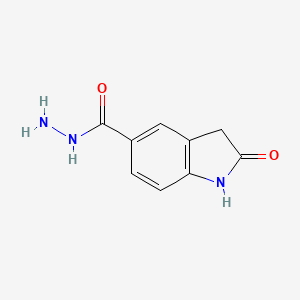

2-Oxoindoline-5-carbohydrazide

Description

Properties

Molecular Formula |

C9H9N3O2 |

|---|---|

Molecular Weight |

191.19 g/mol |

IUPAC Name |

2-oxo-1,3-dihydroindole-5-carbohydrazide |

InChI |

InChI=1S/C9H9N3O2/c10-12-9(14)5-1-2-7-6(3-5)4-8(13)11-7/h1-3H,4,10H2,(H,11,13)(H,12,14) |

InChI Key |

YXZCAHBFUUHLSI-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=CC(=C2)C(=O)NN)NC1=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

Challenges :

- Halogenated derivatives require controlled reaction conditions to avoid dehalogenation.

- Imidazothiazole synthesis demands regioselective cyclization.

Pharmacological Activities

Biological activities correlate with structural modifications:

Trends :

- Anti-cancer activity improves with hydrophobic substituents (e.g., imidazothiazole).

- Anti-inflammatory effects are more pronounced in halogenated analogs.

Structure-Activity Relationships (SAR)

- Position 5 Substituents : Halogens (Br, Cl, F) enhance binding to hydrophobic pockets in enzymes (e.g., COX-2, kinases) .

- Carbohydrazide vs. Thioamide : Thioamide derivatives show higher metal chelation capacity, favoring antimicrobial over anticancer activity .

- Heterocyclic Additions : Imidazothiazole and indole moieties improve DNA intercalation and kinase inhibition .

Preparation Methods

Synthesis of 2-Oxoindoline-5-carboxylic Acid

The precursor, 2-oxoindoline-5-carboxylic acid, is synthesized via oxidation of 5-(2-chloroacetyl)indolin-2-one using pyridine and subsequent hydrolysis:

Esterification and Hydrazinolysis

The carboxylic acid is converted to its ethyl ester using thionyl chloride () in ethanol, followed by hydrazinolysis:

-

Esterification :

-

Hydrazinolysis :

Key Data :

| Step | Reagent/Conditions | Yield (%) |

|---|---|---|

| Chloroacetylation | Chloroacetic anhydride, toluene | 56 |

| Oxidative Hydrolysis | Pyridine, NaOH | 84 |

| Esterification | , EtOH | 93 |

| Hydrazinolysis | Hydrazine hydrate, EtOH | 98 |

Pathway 2: Direct Condensation of Isatin Derivatives

Isatin (indoline-2,3-dione) derivatives undergo condensation with carbohydrazides under acidic conditions:

-

Synthesis of 2-Hydroxybenzohydrazide :

-

Condensation with Isatin :

Advantages :

N-Alkylation of Indole-3-carboxylic Acid

-

Vilsmeier-Haack Formylation :

-

Oxidation to Carboxylic Acid :

-

Esterification and Hydrazide Formation :

Key Challenge :

Comparative Analysis of Synthetic Routes

Yield and Scalability

Q & A

Q. Methodological Solution :

- Standardize assays using controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple models .

- Perform molecular docking studies to correlate structural features with target binding (e.g., HDAC enzymes) .

What spectroscopic and crystallographic methods are most reliable for characterizing 2-Oxoindoline-5-carbohydrazide?

Basic Research Question

Advanced Research Question :

- Single-crystal X-ray diffraction : Use SHELXL for refinement to resolve disorder in the hydrazide moiety. ORTEP-3 can visualize hydrogen-bonding networks critical for stability .

- CCDC deposition : Ensure crystallographic data (e.g., CIF files) are deposited in the Cambridge Structural Database for peer validation .

How can researchers mitigate toxicity concerns during in vitro studies of 2-Oxoindoline-5-carbohydrazide?

Advanced Research Question

- Cytotoxicity screening : Use MTT assays on normal cell lines (e.g., HEK293) to establish selectivity indices (IC₅₀ ratios between cancerous and normal cells) .

- Metabolic stability : Evaluate hepatic metabolism using microsomal assays to identify reactive metabolites that may cause off-target effects .

Q. Safety Protocol :

- Follow OSHA guidelines for handling hydrazine derivatives. Use fume hoods and personal protective equipment (PPE) during synthesis .

What computational tools are recommended for studying the reactivity of 2-Oxoindoline-5-carbohydrazide?

Advanced Research Question

- DFT calculations : Gaussian or ORCA software to model electron density distribution, predicting sites for electrophilic/nucleophilic attacks .

- Molecular dynamics (MD) : Simulate interactions with biological membranes or proteins (e.g., GROMACS) to assess permeability and binding kinetics .

How should researchers approach scaling up the synthesis of 2-Oxoindoline-5-carbohydrazide without compromising yield?

Advanced Research Question

- Process optimization : Use Design of Experiments (DoE) to evaluate factors like temperature, stoichiometry, and mixing rates.

- Continuous flow chemistry : Reduces side reactions and improves heat dissipation compared to batch reactors .

Q. Table: Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 80–90°C | ↑ Yield by 15% |

| Hydrazine Equivalents | 1.2–1.5 | Prevents diacylhydrazine formation |

What are the challenges in formulating 2-Oxoindoline-5-carbohydrazide for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.